molecular formula C21H24N2O6S2 B2683867 (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-08-8

(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2683867
CAS No.: 896354-08-8
M. Wt: 464.55
InChI Key: KDLWOHNEAPDBJL-DQRAZIAOSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the benzo[d]thiazole core, followed by the introduction of the ethoxyethyl and dimethoxy groups, and finally, the attachment of the methylsulfonylbenzamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide can be compared with other benzo[d]thiazole derivatives, such as:

  • 2-(4-Methoxyphenyl)benzo[d]thiazole
  • 2-(4-Ethoxyphenyl)benzo[d]thiazole
  • 2-(4-Methylsulfonylphenyl)benzo[d]thiazole

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-5-29-13-12-23-18-16(27-2)10-11-17(28-3)19(18)30-21(23)22-20(24)14-6-8-15(9-7-14)31(4,25)26/h6-11H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLWOHNEAPDBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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